molecular formula C6H10N2O B3112075 3-Methoxy-1,5-dimethyl-1H-pyrazole CAS No. 187838-61-5

3-Methoxy-1,5-dimethyl-1H-pyrazole

Cat. No.: B3112075
CAS No.: 187838-61-5
M. Wt: 126.16 g/mol
InChI Key: JBOGQASSAPOWOG-UHFFFAOYSA-N
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Description

3-Methoxy-1,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C6H10N2O, features a five-membered ring structure with two nitrogen atoms and three carbon atoms, one of which is substituted with a methoxy group and two with methyl groups .

Biochemical Analysis

Biochemical Properties

3-Methoxy-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrazole derivatives are known to interact with enzymes involved in oxidation-reduction reactions, such as those containing Chromium (VI) oxide . These interactions can lead to the formation of complexes that are crucial for various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that pyrazole derivatives can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, this compound may alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This binding interaction can result in significant changes in biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that pyrazole derivatives can maintain their stability under specific conditions, but may degrade when exposed to certain environmental factors . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are critical for understanding the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with other biomolecules and the resulting biochemical effects . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-1,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3-methoxy-2,4-pentanedione with hydrazine hydrate under reflux conditions yields the desired pyrazole .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydropyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1,5-dimethyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This combination of substituents provides distinct properties that can be exploited in various applications .

Properties

IUPAC Name

3-methoxy-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGQASSAPOWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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